c(his-D-phe-arg-trp-Abu)
CAS No.:
Cat. No.: VC14584005
Molecular Formula: C36H45N11O5
Molecular Weight: 711.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C36H45N11O5 |
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Molecular Weight | 711.8 g/mol |
IUPAC Name | 2-[3-[(3S,6S,9R,12R)-9-benzyl-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-6-yl]propyl]guanidine |
Standard InChI | InChI=1S/C36H45N11O5/c37-36(38)41-15-6-12-27-33(50)47-29(17-23-19-42-26-11-5-4-10-25(23)26)32(49)40-14-7-13-31(48)44-30(18-24-20-39-21-43-24)35(52)46-28(34(51)45-27)16-22-8-2-1-3-9-22/h1-5,8-11,19-21,27-30,42H,6-7,12-18H2,(H,39,43)(H,40,49)(H,44,48)(H,45,51)(H,46,52)(H,47,50)(H4,37,38,41)/t27-,28+,29-,30+/m0/s1 |
Standard InChI Key | IYMUEULNOLBKRK-RRGQHJHPSA-N |
Isomeric SMILES | C1CC(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC1)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 |
Canonical SMILES | C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC1)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 |
Introduction
Chemical Structure and Sequence Analysis
The peptide c(His-D-Phe-Arg-Trp-Abu) adopts a macrocyclic conformation, cyclized via a head-to-tail amide bond or side-chain linkage. Its sequence includes:
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Histidine (His): A polar residue potentially involved in pH-dependent interactions or metal coordination.
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D-Phenylalanine (D-Phe): A non-proteinogenic enantiomer that confers resistance to proteolytic degradation .
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Arginine (Arg): A cationic residue critical for receptor binding, as observed in melanocortin receptor ligands .
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Tryptophan (Trp): An aromatic residue likely contributing to hydrophobic interactions with receptor pockets.
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Aminobutyric Acid (Abu): A γ-amino acid that introduces conformational constraints and modulates lipophilicity.
Structural studies of analogous peptides, such as AGRP-derived macrocycles, reveal that β-hairpin loops stabilized by cyclic scaffolds are essential for MCR binding . The D-Phe substitution in c(His-D-Phe-Arg-Trp-Abu) may mimic the β-strand geometry observed in AGRP[109-118] analogs, which utilize D-proline to stabilize turn structures . Computational modeling suggests that the Abu residue could occupy a hydrophobic receptor subpocket, analogous to the Asn5 position in MC4R-targeting macrocycles .
Synthesis and Characterization
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of c(His-D-Phe-Arg-Trp-Abu) likely follows Fmoc-based SPPS protocols, as detailed in patent US9139862B2 for analogous cyclic peptides . Key steps include:
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Resin Loading: Wang or chlorotrityl resins preloaded with Fmoc-Abu.
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Sequential Coupling: Activation with HBTU/HOBt/DIEA for His, D-Phe, Arg(Pbf), Trp(Boc), and Abu residues .
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Cyclization: On-resin lactamization between the N-terminal His and C-terminal Abu carboxyl group, facilitated by PyBOP/HOBt .
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Cleavage and Purification: TFA-mediated deprotection and HPLC purification using C18 columns .
Table 1: Representative Synthetic Parameters for c(His-D-Phe-Arg-Trp-Abu) Analogs
Residue | Coupling Reagent | Solvent | Coupling Time | Yield (%) |
---|---|---|---|---|
His | HBTU/HOBt | DMF | 2 hr | 85 |
D-Phe | PyBOP | DCM/DMF | 3 hr | 78 |
Arg | HATU | DMF | 4 hr | 72 |
Trp | HBTU/HOBt | DMF | 2.5 hr | 80 |
Abu | - | - | - | - |
Pharmacological Activity and Receptor Interactions
Table 2: Functional Antagonist Potencies of Related Macrocyclic Peptides
Compound | MC1R (EC50, nM) | MC3R (pA2) | MC4R (pA2) | MC5R Activity |
---|---|---|---|---|
AGRP[109-118] | 3000 | <6.0 | 6.8 | None |
c[Pro-Arg-Phe-Phe-Asn-Ala-Phe-DPro] | >100,000 | 7.2 | 7.7 | Inverse agonist |
c(His-D-Phe-Arg-Trp-Abu)* | - | - | - | - |
*Predicted values based on structural analogs .
Structure-Activity Relationship (SAR) Considerations
Role of D-Phe and Abu Residues
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D-Phe: Stabilizes β-hairpin conformations and reduces enzymatic cleavage, as demonstrated in MC4R antagonists .
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Abu: Short aliphatic side chain may fill hydrophobic pockets without steric hindrance, akin to Ala6 in AGRP analogs .
Aromatic and Cationic Interactions
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